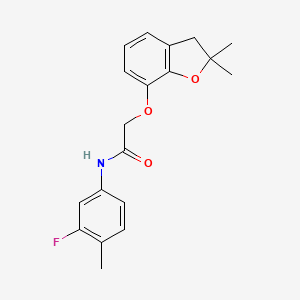
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20FNO3 and its molecular weight is 329.371. The purity is usually 95%.
BenchChem offers high-quality 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Responses and Toxicology Acetamide derivatives, including dimethylacetamide (DMAC) and N-methylacetamide (MMAC), have been extensively studied for their biological effects and toxicology. The extensive review by Kennedy (2001) details the commercial importance and biological consequences of exposure to these chemicals in humans. It underscores the variability in biological responses among different acetamide derivatives and highlights the significance of understanding their toxicological profiles due to their usage in various applications (Kennedy, 2001).
Parabens Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives in food, cosmetics, and pharmaceuticals. Haman et al. (2015) provide an in-depth review of the knowledge acquired over the last decade regarding the occurrence, fate, and behavior of parabens in aquatic environments. Despite wastewater treatments eliminating parabens effectively, they persist at low levels in effluents, surface water, and sediments due to continuous environmental introduction (Haman et al., 2015).
Degradation of Acetaminophen by Advanced Oxidation Processes Qutob et al. (2022) reviewed the use of advanced oxidation processes (AOPs) for treating acetaminophen (ACT) in water, focusing on by-products, biotoxicity, and degradation pathways. This review highlights the diversity of ACT by-products and their potential environmental impact, stressing the need for improved degradation methods to mitigate ecosystem threats (Qutob et al., 2022).
Adsorptive Elimination of Acetaminophen from Water The review by Igwegbe et al. (2021) on the adsorptive removal of acetaminophen (ACT) from water sheds light on recent progress in this area. The study discusses the efficiency of various adsorbents, the mechanisms of ACT uptake, and the future perspectives for enhancing ACT removal, highlighting the importance of addressing the presence of ACT and its by-products in aquatic environments (Igwegbe et al., 2021).
Environmental Protection by Advanced Oxidation Processes Advanced oxidation processes (AOPs) have been identified as effective strategies for removing pharmaceutical pollutants like acetaminophen from water. The review by Vo et al. (2019) focuses on the historical occurrences, toxicity, removal strategies, and transformation pathways of acetaminophen, emphasizing the need for comprehensive treatment technologies to address the complexities associated with its degradation products and intermediates (Vo et al., 2019).
特性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-12-7-8-14(9-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCAOZRNQHUEFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

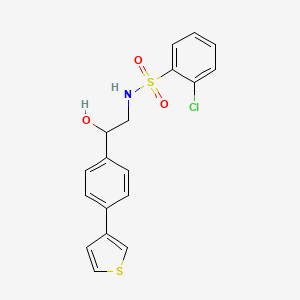
![N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2843245.png)

![8,8-dimethyl-2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2843248.png)
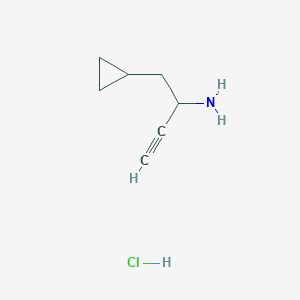
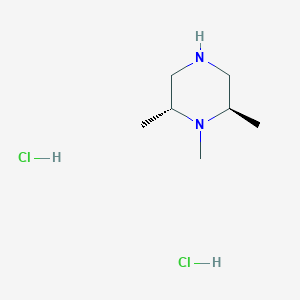
![ethyl 3-(4-fluorophenyl)-1-(4-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
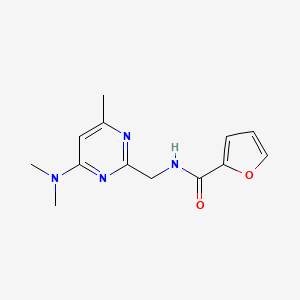
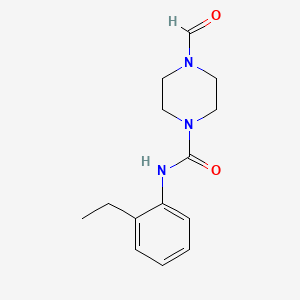

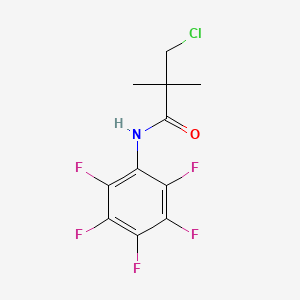
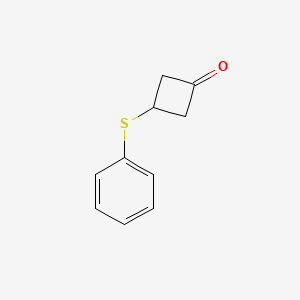
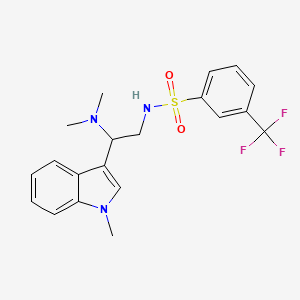
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843266.png)